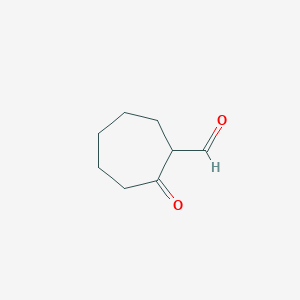![molecular formula C7H3Cl2N3 B173706 4,6-Dichloropyrido[3,2-d]pyrimidine CAS No. 175358-02-8](/img/structure/B173706.png)
4,6-Dichloropyrido[3,2-d]pyrimidine
Vue d'ensemble
Description
4,6-Dichloropyrido[3,2-d]pyrimidine is a chemical compound with the molecular formula C7H3Cl2N3 . It has a molecular weight of 200.03 and is typically found in solid form .
Synthesis Analysis
The synthesis of 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives involves various methods . For instance, one study described the synthesis of these derivatives as Mnk and HDAC inhibitors . The study revealed that the pyrido[3,2-d]pyrimidine framework and hydroxamic acid motif were essential for maintaining the activity of HDAC and Mnk .
Molecular Structure Analysis
The molecular structure of 4,6-Dichloropyrido[3,2-d]pyrimidine consists of a pyridopyrimidine core with two chlorine atoms attached at the 4 and 6 positions .
Chemical Reactions Analysis
Pyrimidines, including 4,6-Dichloropyrido[3,2-d]pyrimidine, demonstrate reactivity through electrophilic substitution reactions . These reactions include nucleophilic aromatic substitution and Suzuki coupling reactions .
Physical And Chemical Properties Analysis
4,6-Dichloropyrido[3,2-d]pyrimidine is a solid at room temperature . It has a molecular weight of 200.03 and a molecular formula of C7H3Cl2N3 .
Applications De Recherche Scientifique
Specific Scientific Field
Cancer Research and Medicinal Chemistry
Summary of the Application
4,6-Dichloropyrido[3,2-d]pyrimidine derivatives have been used in the design and synthesis of inhibitors for Histone Deacetylase (HDAC) and MAP kinase-interacting serine/threonine-protein kinase (Mnk) . These enzymes play important roles in oncogenic signaling pathways during oncogenesis .
Methods of Application or Experimental Procedures
A series of 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives were designed and synthesized as HDAC and Mnk dual inhibitors . The pyrido[3,2-d]pyrimidine framework and hydroxamic acid motif were essential for maintaining the activity of HDAC and Mnk .
Results or Outcomes
Among the synthesized compounds, compound A12 displayed good HDAC and Mnk inhibitory activity . In vitro antiproliferative assay showed that compound A12 exhibited the best antiproliferative activity against human prostate cancer PC-3 cells .
Application in Anti-Inflammatory Research
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Pyrimidines, including 4,6-Dichloropyrido[3,2-d]pyrimidine, have shown a range of pharmacological effects including anti-inflammatory activities .
Methods of Application or Experimental Procedures
Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Application in Material Science
Specific Scientific Field
Material Science
Summary of the Application
4,6-Dichloropyrido[3,2-d]pyrimidine has been used in the field of material science. The specific applications in this field are not detailed in the source, but it’s mentioned that the compound displays immense potential in scientific research.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures in material science are not detailed in the source.
Results or Outcomes
The specific results or outcomes in material science are not detailed in the source.
Application in Antitumor Research
Specific Scientific Field
Cancer Research and Medicinal Chemistry
Summary of the Application
4,6-Dichloropyrido[3,2-d]pyrimidine derivatives have been used in the design and synthesis of inhibitors for dihydrofolate reductase (DHFR) . DHFR plays an important role in cell growth and replication, and its inhibition can lead to cell death .
Methods of Application or Experimental Procedures
A series of 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives were designed and synthesized as DHFR inhibitors . The pyrido[3,2-d]pyrimidine framework was essential for maintaining the activity of DHFR .
Results or Outcomes
Piritrexim, a derivative of 4,6-Dichloropyrido[3,2-d]pyrimidine, inhibited DHFR and showed good antitumor effects on the carcinosarcoma in rats . In another study, a novel thiazolopyrimidine derivative displayed excellent anticancer activity against human cancer cell lines and primary CLL cells .
Application in Pharmaceutical Development
Specific Scientific Field
Pharmaceutical Development
Summary of the Application
4,6-Dichloropyrido[3,2-d]pyrimidine has been used in the field of pharmaceutical development. The specific applications in this field are not detailed in the source, but it’s mentioned that the compound displays immense potential in scientific research.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures in pharmaceutical development are not detailed in the source.
Results or Outcomes
The specific results or outcomes in pharmaceutical development are not detailed in the source.
Application in Inhibiting CDK Enzyme
Specific Scientific Field
Cancer Research and Medicinal Chemistry
Summary of the Application
A novel thiazolopyrimidine derivative, which is a derivative of 4,6-Dichloropyrido[3,2-d]pyrimidine, was studied against human cancer cell lines and primary CLL cells .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The novel thiazolopyrimidine derivative displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .
Safety And Hazards
4,6-Dichloropyrido[3,2-d]pyrimidine is classified as having acute oral toxicity and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .
Orientations Futures
Pyridopyrimidines, including 4,6-Dichloropyrido[3,2-d]pyrimidine, have shown therapeutic interest and have been studied for the development of new therapies . Future research may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
4,6-dichloropyrido[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-2-1-4-6(12-5)7(9)11-3-10-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNJEINFWXOLQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442072 | |
| Record name | 4,6-Dichloropyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloropyrido[3,2-d]pyrimidine | |
CAS RN |
175358-02-8 | |
| Record name | 4,6-Dichloropyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B173625.png)
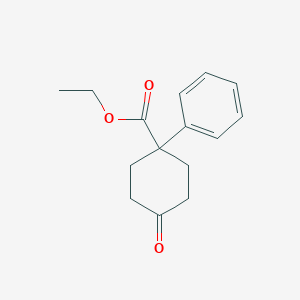
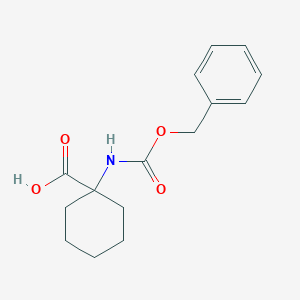
![[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate](/img/structure/B173629.png)
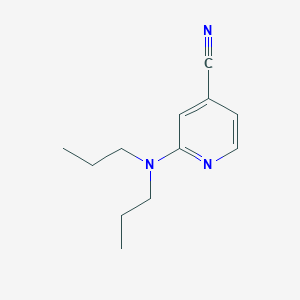
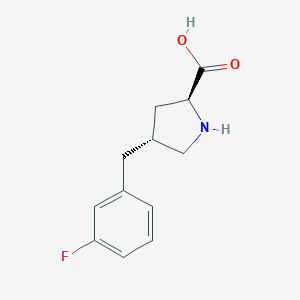
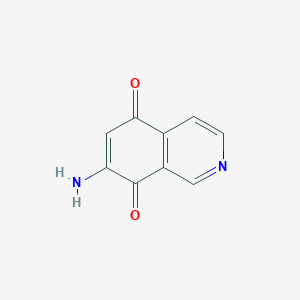
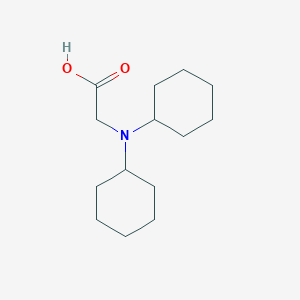
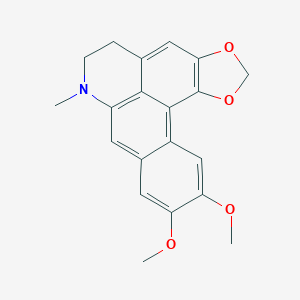
![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B173645.png)
![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)
![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)
![1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)](/img/structure/B173648.png)
